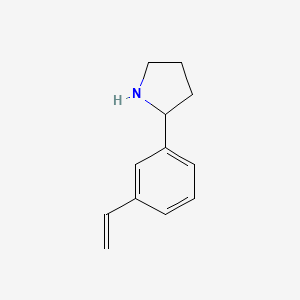

2-(3-Vinylphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-(3-ethenylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2 |

InChI Key |

VJXQJOPRSOOAER-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CC=C1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Vinylphenyl Pyrrolidine and Its Derivatives

Direct Synthesis Approaches to the 2-(3-Vinylphenyl)pyrrolidine Core

Direct synthesis approaches are primarily concerned with the efficient construction of the 2-aryl-substituted pyrrolidine (B122466) ring system. These methods include powerful carbon-carbon and carbon-nitrogen bond-forming reactions that create the five-membered ring.

Ring-closing enyne metathesis (RCEM) has emerged as a powerful and atom-economical process for the synthesis of cyclic compounds, including pyrrolidine derivatives. acs.org This reaction utilizes ruthenium-based catalysts, such as the first and second-generation Grubbs catalysts, to facilitate the cyclization of substrates containing both an alkene and an alkyne (enynes). organic-chemistry.orgresearchgate.net The process is notable for producing conjugated dienes, which are valuable intermediates for further transformations like Diels-Alder reactions. acs.orgorganic-chemistry.org

A significant advantage of this method is its applicability to substrates containing basic or nucleophilic nitrogen atoms, which can be challenging for some catalytic systems. nih.govacs.org Research has demonstrated that the RCEM reaction can proceed smoothly under mild conditions (e.g., 40 °C in CH₂Cl₂) and, notably, without the need for an ethylene (B1197577) gas atmosphere, which is often required in similar metathesis reactions. acs.orgresearchgate.netnih.gov The first-generation Grubbs catalyst has proven effective for these transformations, providing good yields of the desired pyrrolidine products. acs.orgorganic-chemistry.org

The general approach involves an enyne precursor, which for the synthesis of a 2-(3-vinylphenyl)pyrrolidine analogue would contain the 3-vinylphenyl group attached to the carbon that will become the 2-position of the pyrrolidine ring. The cyclization forges the five-membered ring, creating a diene system within the newly formed ring structure.

Table 1: Ring-Closing Enyne Metathesis for Pyrrolidine Synthesis This table presents representative results for the synthesis of various pyrrolidine derivatives using a first-generation Grubbs catalyst, demonstrating the scope of the RCEM reaction.

| Entry | Enyne Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | N-Tosyl-N-(2-propynyl)cinnamylamine | 1-Tosyl-2-styryl-2,5-dihydro-1H-pyrrole | 85 | acs.org |

| 2 | Ethyl 2-(N-(2-propynyl)tosylamino)pent-4-enoate | Ethyl 2-(1-tosyl-2,5-dihydro-1H-pyrrol-2-yl)acetate | 90 | acs.org |

| 3 | N-(1-Phenylbut-3-enyl)-N-tosyl-2-propynylamine | 2-Benzyl-5-methyl-1-tosyl-2,5-dihydro-1H-pyrrole | 89 | acs.org |

| 4 | N-(But-3-enyl)-N-(2-propynyl)tosylamide | 2-Methyl-1-tosyl-2,5-dihydro-1H-pyrrole | 91 | acs.org |

Intramolecular cyclization represents a fundamental and widely used strategy for synthesizing pyrrolidine rings. These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to close the ring.

One prominent method is the intramolecular hydroamination of amino alkenes. This reaction can be catalyzed by various transition metals, with iron(III) salts being a sustainable and efficient option. csic.es The process typically involves an α-substituted amino alkene, which can be prepared from readily available α-amino acids. The cyclization proceeds with high diastereoselectivity, exclusively affording the trans-2,5-disubstituted pyrrolidine derivative. csic.es For the synthesis of 2-(3-vinylphenyl)pyrrolidine, the precursor would be an amino alkene bearing the 3-vinylphenyl group at the appropriate position.

Another powerful approach is the intramolecular amination of unactivated C(sp³)–H bonds. Copper-catalyzed systems have been developed that allow for the cyclization of substrates like N-carbamate-protected amino alcohols, providing pyrrolidines in good yields with high regio- and chemoselectivity. organic-chemistry.org Similarly, reductive intramolecular cyclization of substrates like α-(phenylthio)glycine derivatives can generate the pyrrolidine ring through a radical-mediated pathway. csic.es

Electrochemical methods offer a green and sustainable alternative for the synthesis of pyrrolidines, often avoiding the need for harsh chemical oxidants or reductants. chemistryviews.org These methods can be adapted from classical reactions like the Hofmann–Löffler–Freytag (HLF) reaction, which converts aliphatic amines into their cyclic counterparts. chemistryviews.org

In the electrochemical approach, N-centered radicals are generated directly from suitable precursors, such as tosyl-protected amines, via an electrochemical procedure. chemistryviews.org This is followed by an intramolecular hydrogen atom transfer (HAT) and subsequent ring closure to form the pyrrolidine. The reactions can be performed in simple, undivided electrochemical cells using inexpensive graphite (B72142) and stainless steel electrodes, making the process cost-effective and scalable. chemistryviews.org

Another electroreductive strategy involves the cyclization of an imine with a terminal dihaloalkane. nih.gov This process can be efficiently carried out in a flow microreactor, where the reduction of the substrate at the cathode is enhanced by the large surface-area-to-volume ratio. This technique has been successfully applied to the synthesis of various piperidine (B6355638) and pyrrolidine derivatives. nih.gov

Asymmetric Synthesis of Chiral 2-(3-Vinylphenyl)pyrrolidine Derivatives

The production of single-enantiomer pyrrolidines is of paramount importance, and asymmetric catalysis provides the most elegant solutions. These methods employ chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

A variety of catalytic systems have been developed for the enantioselective synthesis of chiral pyrrolidines. These include methods based on chiral metal complexes and metal-free organocatalysts.

Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. jetir.org Proline and its derivatives are among the most successful organocatalysts, capable of mimicking the function of natural enzymes. mdpi.comrsc.orgresearchgate.net

A highly effective strategy for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgrsc.org This reaction is atom-economical and can create multiple stereocenters in a single step with high control. mappingignorance.org In this process, an azomethine ylide is generated in situ from the condensation of an α-amino acid ester (like a glycine (B1666218) ester) with an aldehyde. rsc.org For the target molecule, 3-vinylbenzaldehyde (B26632) would be the aldehyde component.

The chiral catalyst, often a proline derivative, coordinates with the reactants to create a chiral environment, guiding the cycloaddition to favor the formation of one enantiomer of the pyrrolidine product over the other. mdpi.com The reaction has been extensively studied, and a wide variety of proline-based catalysts have been developed to optimize yield and enantioselectivity for different substrates. jetir.orgmdpi.com The catalytic asymmetric 1,3-dipolar cycloaddition is a versatile tool for accessing stereochemically diverse and enantioenriched pyrrolidine derivatives. rsc.orgrsc.org

Table 2: Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis This table shows representative results for the synthesis of chiral pyrrolidines using various catalytic systems, highlighting the high levels of stereocontrol achievable.

| Entry | Dipolarophile | Catalyst System | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Dimethyl maleate | AgOAc / (R)-Fesulphos | 99 | >95:5 | 97 | researchgate.net |

| 2 | N-Methylmaleimide | AgOAc / CFAM4 | 98 | >99:1 | 82 | researchgate.net |

| 3 | Dimethyl itaconate | Cu(OTf)₂ / TF-BiphamPhos | 95 | >20:1 | 96 | rsc.org |

| 4 | Methyl acrylate | Zn(OTf)₂ / Chiral Aziridino Alcohol | 98 | 85:15 | 95 | researchgate.net |

Enantioselective Catalytic Approaches

Transition Metal-Catalyzed Asymmetric Transformations (e.g., Ag(I), Rh, Co, Ni)

The asymmetric synthesis of chiral pyrrolidines, including aryl-substituted variants, heavily relies on transition metal catalysis. These methods are prized for their ability to generate complex molecules with high stereocontrol from simpler precursors. catalyst-enabling-synthetic-chemistry.com A predominant strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. catalyst-enabling-synthetic-chemistry.commdpi.com

Silver(I) and Copper(I) complexes are particularly effective in this context. Chiral complexes of Ag(I) and Cu(I) can enable the direct synthesis of polysubstituted chiral pyrrolidines. mdpi.com By carefully selecting the metal and accompanying chiral ligand, chemists can control the formation of specific stereocenters, yielding either exo- or endo-aryl-substituted pyrrolidines with high diastereoselectivity and excellent enantioselectivity. mdpi.com For instance, AgOAc, when paired with appropriate chiral ligands, has been successfully used in 1,3-dipolar cycloaddition reactions between aryl-substituted azomethine ylides and N-methylmaleimide to produce aryl-substituted pyrrolidines in good to excellent yields. researchgate.net Similarly, chiral silver catalysts have been developed for asymmetric double (1,3)-dipolar cycloaddition reactions, allowing for the one-flask synthesis of enantioenriched pyrrolizidines, which contain up to six stereogenic centers. researchgate.net

Rhodium (Rh) catalysts are also employed, often in asymmetric hydrogenation reactions of suitable precursors to create the desired chiral pyrrolidine. This technique is a common method for producing the (R)-enantiomer of 2-(3-Vinylphenyl)pyrrolidine on an industrial scale. The broader field of transition-metal-catalyzed C-H functionalization, utilizing metals like Rhodium and Palladium, also provides powerful, albeit complex, routes to construct axially chiral biaryl systems, which can be integral to advanced pyrrolidine derivatives. snnu.edu.cn

Table 1: Examples of Transition Metal Catalysts in Asymmetric Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Key Feature | Source(s) |

|---|---|---|---|

| Ag(I) / (R)-Fesuphos | 1,3-Dipolar Cycloaddition | Total control of stereocenters | mdpi.com |

| Cu(I) / (R)-DTBM-Segphos | 1,3-Dipolar Cycloaddition | High diastereoselectivity and enantioselectivity | mdpi.com |

| AgOAc / FAM Ligands | 1,3-Dipolar Cycloaddition | Good yields for aryl-substituted pyrrolidines | researchgate.net |

| Chiral Rhodium/Ruthenium | Asymmetric Hydrogenation | Common method for enantiomer-specific synthesis | |

| [Rh(C2H4)2Cl]2 | C-H Arylation | Synthesis of axially chiral pyridine (B92270) derivatives | snnu.edu.cn |

Chiral Ligand Design and Application in Asymmetric Synthesis

The success of transition metal-catalyzed asymmetric synthesis is intrinsically linked to the design of chiral ligands. These molecules coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

A variety of chiral ligands have been developed and applied to the synthesis of pyrrolidine derivatives. For example, chiral pyridyl pyrrolidine ligands have been synthesized and used in palladium-catalyzed allylic alkylation. diva-portal.org The design of such ligands often follows a modular approach, allowing for the tuning of steric and electronic properties to optimize enantioselectivity. diva-portal.org

In the context of the widely used 1,3-dipolar cycloadditions, ligands such as (R)-DTBM-Segphos and (R)-Fesuphos have been paired with Cu(I) and Ag(I) catalysts, respectively, to achieve total stereocontrol in the formation of 4-aryl substituted pyrrolidines. mdpi.com Another family of ligands, based on a ferrocenyl aziridinyl methanol (B129727) core (FAM), has been developed for Ag(I)-catalyzed cycloadditions, leading to aryl-substituted pyrrolidines with good yields and enantioselectivities. researchgate.net More recent advancements include siloxane-substituted oxazoline (B21484) phosphine (B1218219) ferrocenes, which have demonstrated high effectiveness in Cu-catalyzed [3 + 2] 1,3-dipolar cycloadditions, producing over 70 different chiral poly-substituted pyrrolidine derivatives with outstanding stereoselectivity. mdpi.com

A significant challenge in ligand design is resolving the paradox between catalytic reactivity and stereoselectivity; often, increasing steric hindrance near the metal to boost selectivity can limit the catalyst's activity and scope. nih.gov Modern ligand design, therefore, focuses on creating well-defined three-dimensional structures that minimize local steric hindrance while using remote substituents to tune the broader chiral environment, thereby securing both high reactivity and selectivity. nih.gov

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For densely functionalized pyrrolidines, several powerful methods have been established.

One notable method involves a one-pot, three-component cyclization/allylation reaction, followed by a Claisen rearrangement. nih.gov This sequence produces highly functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter with exceptional diastereoselectivity. nih.gov The resulting pyrrolidine-2,3-diones can be further transformed, for instance, into novel β-amino acids through oxidative ring opening. nih.gov

The use of chiral sulfinimines is another robust strategy for diastereoselective synthesis. nih.gov A one-pot, four-step protocol has been developed that involves the addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization. This process yields N-protected pyrrolidines in high yields and with excellent diastereoselectivity (e.g., 99:1 dr). nih.gov

Furthermore, catalytic asymmetric 1,3-dipolar cycloaddition reactions can be fine-tuned to achieve high diastereoselectivity. For example, using an (R)-DM-SEGPHOS-Ag(I) complex as the catalyst, a variety of highly substituted pyrrolidine and pyrrolizidine (B1209537) derivatives can be accessed with high yields and diastereomeric ratios of up to 99:1. researchgate.net These reactions can create products with four and even seven contiguous stereogenic centers, showcasing a high degree of stereochemical control. researchgate.net

Biocatalytic Stereoselective Synthesis

Biocatalysis offers a green and efficient alternative for stereoselective synthesis, operating under mild conditions. rsc.orgresearchgate.net For the synthesis of pyrrolidine derivatives, enzymes can be used to catalyze reactions with high chemo-, regio-, and stereoselectivity.

A key example is the biocatalytic synthesis of highly functionalized pyrrolidine-2,3-diones that possess all-carbon quaternary stereocenters. rsc.orgresearchgate.net This method utilizes the laccase enzyme from Myceliophthora thermophila (Novozym 51003). rsc.org The enzyme catalyzes the oxidation of catechols to form reactive ortho-quinones. These intermediates then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net This biocatalytic approach has been successfully applied to various substrates, yielding 13 different products in moderate to good yields (42–91%). rsc.orgresearchgate.net

Precursor-Based Synthesis and Functionalization

Synthesis from Amino Acids (e.g., Glycine, L-Proline)

Amino acids are valuable and often inexpensive chiral starting materials for the synthesis of pyrrolidine derivatives. mdpi.com L-proline and its derivative, 4-hydroxyproline, are particularly common precursors as they already contain the pyrrolidine ring structure. mdpi.com Syntheses starting from these compounds typically involve the functionalization of the existing chiral scaffold. For instance, the drug Captopril is synthesized via a two-stage reaction involving the hydrochloric L-proline methyl ester. mdpi.com

Glycine is another fundamental amino acid used in pyrrolidine synthesis, often serving as a precursor for generating azomethine ylides. catalyst-enabling-synthetic-chemistry.comresearchgate.net These ylides are key intermediates in the 1,3-dipolar cycloaddition reactions mentioned previously, which are a powerful tool for constructing the five-membered pyrrolidine ring from acyclic precursors. catalyst-enabling-synthetic-chemistry.com A base-induced dearomative diva-portal.orgnih.gov sigmatropic rearrangement of ammonium (B1175870) salts derived from amino acid esters can also be employed to produce α-(ortho-vinylphenyl)amino acid esters, which are structurally related to the target compound family. researchgate.net

Utilization of Sulfinimine-Derived Intermediates

Chiral sulfinimines (or N-sulfinyl imines) are highly versatile intermediates for the asymmetric synthesis of nitrogen-containing heterocycles, including pyrrolidines. nih.govresearchgate.net The addition of organometallic reagents to enantiomerically pure sulfinimines is considered one of the most effective methods for the asymmetric construction of carbon-nitrogen stereocenters. researchgate.net

This strategy has been applied to the synthesis of a wide range of functionalized pyrrolidines. For example, a Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine phosphonates provides a novel route to ring-functionalized cis-2,5-disubstituted 3-oxo pyrrolidines. nih.gov The presence of the sulfinyl group effectively directs the stereochemistry of nucleophilic additions.

Furthermore, these intermediates are used to create building blocks that can be further elaborated. N-sulfinyl δ-amino β-ketoesters and β-ketophosphonates can be cyclized to form 3-oxo pyrrolidine 2-carboxylates and 2-phosphonates, respectively. nih.gov These oxo pyrrolidines can then be transformed into various derivatives, including polysubstituted pyrroles via air-based aromatization. nih.gov The diastereoselective addition of organolithium reagents to chiral sulfinimines followed by cyclization is another powerful method to obtain stereodefined pyrrolidines. nih.gov

Diversification via Prins/Friedel-Crafts Cyclization

A powerful strategy for the synthesis of complex cyclic structures is the use of cascade reactions, where multiple bond-forming events occur in a single operational step. One such cascade is the Prins/Friedel-Crafts cyclization. This reaction typically involves the treatment of a substrate containing both a vinyl group and an aldehyde, such as a 2-(2-vinylphenyl)acetaldehyde, with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). researchgate.netnih.gov

The reaction proceeds through an intramolecular Prins cyclization, where the aldehyde is activated by the Lewis acid, leading to the formation of an intermediary benzyl (B1604629) carbenium ion. researchgate.netnih.gov This highly reactive intermediate is then trapped by an electron-rich aromatic or heteroaromatic compound via a Friedel-Crafts alkylation. researchgate.netnih.gov This cascade process efficiently constructs complex polycyclic frameworks, such as 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo mdpi.comannulen-7-ols, from relatively simple starting materials. researchgate.netnih.gov While direct synthesis of 2-(3-Vinylphenyl)pyrrolidine using this exact cascade has not been detailed, the principles of the Prins cyclization are applicable to the formation of pyrrolidine rings in what is known as the aza-Prins reaction. researchgate.net The aza-Prins reaction is a highly effective method for synthesizing saturated nitrogen-containing heterocycles. researchgate.net

Reaction Condition Optimization in Synthesis

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the synthesis of 2-arylpyrrolidines. Key parameters that are often fine-tuned include the choice of solvent, catalyst loading and the nature of any associated ligands, as well as temperature and pressure.

Solvent Effects

The choice of solvent can significantly impact the outcome of a reaction, influencing reaction rates, yields, and even the stereoselectivity. For instance, in the enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines via asymmetric deprotonation, the reaction is highly solvent-dependent. acs.org Syntheses conducted in toluene (B28343) have been shown to provide the desired products in good yields and high enantiomeric excesses. acs.org

In other pyrrolidine syntheses, such as the lithiation-substitution of N-Boc-2-arylpiperidines and pyrrolidines, the solvent plays a critical role in the configurational stability of the organolithium intermediates. nih.govacs.org For example, N-Boc-2-lithio-2-arylpyrrolidines are configurationally stable at -60 °C in diethyl ether. acs.org The dynamics of enantiomerization of these intermediates have been studied in different solvents like diethyl ether and tetrahydrofuran (B95107) (THF), demonstrating the solvent's influence on the racemization rates. nih.gov

The effect of solvent polarity has also been investigated. In some cases, a small amount of water has been found to improve the reaction rate and enantioselectivity in aldol (B89426) reactions catalyzed by prolinamide derivatives. unibo.it The dielectric constant of the solvent is another factor that can influence the conversion and enantiomeric ratio in certain reactions. jyu.fi

Catalyst Loading and Ligand Effects

The amount of catalyst used (catalyst loading) and the nature of the ligands coordinated to the metal center are critical parameters in many synthetic transformations.

Catalyst Loading: In the iron-catalyzed synthesis of pyrrolidines via C-H bond amination, a remarkable trend was observed where increasing the catalyst loading of FeI₂ from 2-20 mol% to 30-50 mol% actually decreased the product yield, despite full substrate conversion. rsc.orgrsc.org Lowering the catalyst loading to the 2-20 mol% range resulted in a gradual increase in product yield. rsc.orgrsc.org Further reduction to 0.1 mol% led to incomplete conversion but could achieve a turnover number of 370. rsc.orgrsc.org This suggests that at higher concentrations, the catalyst may be prone to deactivation or may participate in side reactions that consume the product. In another example, lowering the catalyst loading from 0.2 mol% to 0.02 mol% in a rhodium-catalyzed hydrogenation was achieved with minimal effect on enantioselectivity by increasing the hydrogen pressure and reaction time. mdpi.com

Ligand Effects: Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. In the asymmetric synthesis of pyrrolidines, chiral ligands are often employed to induce enantioselectivity. For example, the use of (-)-sparteine (B7772259) in conjunction with s-BuLi is essential for the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines. acs.org

In rhodium-catalyzed olefin hydrogenation, the structure of the phosphine-phosphoramidite ligands significantly influences the enantioselectivity. mdpi.com The electronic properties of the aryl groups on the ligand and the chirality of incorporated units like BINOL can dramatically alter the outcome of the reaction. mdpi.com Similarly, in palladium-catalyzed α-arylation for the synthesis of enantioenriched 2-phenylpyrrolidines, the choice of ligand is a key factor. ntnu.no The use of chiral BOX ligands with cobalt or nickel catalysts can direct the regio- and enantioselective hydroalkylation of 3-pyrrolines to yield either C2- or C3-alkylated pyrrolidines. organic-chemistry.org The self-adaptive nature of some ligands, like Ming-Phos, allows them to dynamically coordinate with the metal center, enhancing reactivity and influencing enantioselectivity through effects like the trans effect and side-arm effect. researchgate.net

Table 1: Effect of Catalyst Loading on Pyrrolidine Synthesis This table is interactive. You can sort and filter the data by clicking on the column headers.

| Catalyst | Catalyst Loading (mol%) | Substrate | Product Yield (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| FeI₂ | 30-50 | (4-azido-4-methylpentyl)benzene | Substoichiometric | 100 | rsc.org, rsc.org |

| FeI₂ | 2-20 | (4-azido-4-methylpentyl)benzene | 52-83 | 100 | rsc.org, rsc.org |

| FeI₂ | 0.5 | (4-azido-4-methylpentyl)benzene | 70 | Incomplete | rsc.org, rsc.org |

| FeI₂ | 0.1 | (4-azido-4-methylpentyl)benzene | 27-37 | Incomplete | rsc.org, rsc.org |

Temperature and Pressure Considerations

Temperature and pressure are fundamental reaction parameters that can have a profound effect on reaction kinetics, thermodynamics, and selectivity.

Temperature: In many pyrrolidine syntheses, the reaction temperature is carefully controlled to achieve the desired outcome. For instance, the configurational stability of lithiated intermediates is highly temperature-dependent. N-Boc-2-lithio-2-arylpyrrolidines are stable at -60 °C, while the corresponding piperidines require -80 °C to maintain their configurational integrity. nih.govacs.org Higher temperatures can lead to racemization of these chiral intermediates. nih.gov In other reactions, such as the synthesis of 2-arylpyrrolidines using transaminases, higher temperatures of 37 °C and longer reaction times were necessary for more hindered substrates. tudelft.nl

Pressure: While less commonly varied than temperature, pressure can be a significant factor, particularly in reactions involving gases, such as hydrogenation. In the enantioselective rhodium-catalyzed hydrogenation of olefins, increasing the hydrogen pressure to 20 bar allowed for a significant reduction in catalyst loading. mdpi.com However, decreasing the pressure to 1 bar resulted in lower conversion of the starting material. mdpi.com This demonstrates a trade-off between pressure, catalyst loading, and reaction efficiency.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(3-Vinylphenyl)pyrrolidine |

| (S)-2-Aryl-Boc-pyrrolidines |

| (-)-Sparteine |

| Boron trifluoride etherate (BF₃·Et₂O) |

| 2-(2-Vinylphenyl)acetaldehyde |

| 4-Aryltetralin-2-ols |

| 5-Aryltetrahydro-5H-benzo mdpi.comannulen-7-ols |

| N-Boc-2-lithio-2-arylpyrrolidines |

| N-Boc-2-arylpiperidines |

| Tetrahydrofuran (THF) |

| FeI₂ |

| (4-azido-4-methylpentyl)benzene |

| BINOL |

| Ming-Phos |

| 3-Pyrrolines |

| s-BuLi |

| Diethyl ether |

Organic Reaction Mechanisms and Kinetics of 2 3 Vinylphenyl Pyrrolidine Transformations

Mechanistic Studies of Pyrrolidine (B122466) Ring Formation

The construction of the five-membered pyrrolidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. organic-chemistry.org These pathways often involve the formation of key carbon-nitrogen bonds through intramolecular processes.

[3+2] Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Azomethine Ylides)

The [3+2] cycloaddition reaction is a powerful, atom-economical method for constructing five-membered heterocyclic rings like pyrrolidines. organic-chemistry.orgchim.it A prominent example is the 1,3-dipolar cycloaddition involving an azomethine ylide as the three-atom component and an alkene as the two-atom component. Azomethine ylides are 1,3-dipoles of the aza-allylic type, characterized by a nitrogen atom and two carbon atoms.

The reaction is typically initiated by the generation of the azomethine ylide, which can be formed via several methods, including the thermal or photochemical ring-opening of aziridines or the decarboxylation of N-alkyl glycine-derived oxazolidine-5-ones. mdpi.comnih.gov Once generated, the azomethine ylide reacts with a dipolarophile, such as an alkene, in a concerted pericyclic reaction. This process involves the simultaneous formation of two new sigma bonds, leading directly to the pyrrolidine ring. mdpi.com The stereoselectivity of the reaction is a key feature, often yielding highly functionalized and stereochemically complex pyrrolidines. organic-chemistry.org For the synthesis of a vinyl-substituted pyrrolidine, the cycloaddition can be designed to occur between an appropriate azomethine ylide and a vinyl-containing dipolarophile. nih.gov

Recent advancements have utilized various catalytic systems, including silver and rhodium complexes, to achieve stereodivergent [3+2] cycloadditions, providing access to either exo- or endo-pyrrolidines with high diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov

| Reaction Type | Key Intermediates | Catalysts/Conditions | Key Features |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Thermal, Photochemical, Lewis Acids (Ag, Rh complexes) | High stereoselectivity, atom economy, access to complex pyrrolidines. organic-chemistry.orgmdpi.com |

Aza-Michael Cyclization Mechanisms

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a versatile route to pyrrolidines when followed by an intramolecular cyclization. frontiersin.org This two-step sequence begins with the nucleophilic attack of a primary or secondary amine on the β-carbon of an electron-deficient alkene.

The mechanism proceeds through the formation of an enolate intermediate, which is subsequently protonated to yield the Michael adduct. frontiersin.org If the starting amine contains a suitable electrophilic group (e.g., an ester, ketone, or halide) at an appropriate distance, an intramolecular cyclization can occur. This ring-closing step is typically an intramolecular nucleophilic substitution or addition, leading to the formation of the pyrrolidine ring. For instance, the aza-Michael addition of an amine to an unsaturated ester can be followed by an intramolecular amidation-cyclization, forming a stable 5-membered pyrrolidone ring with the loss of a condensate molecule. frontiersin.org This cascade reaction is a powerful tool for generating substituted pyrrolidines and related structures. researchgate.netrsc.org

Radical-Mediated Cyclization Pathways (e.g., Hofmann-Löffler-Freytag Reaction)

The Hofmann-Löffler-Freytag (HLF) reaction is a classic photochemical method for synthesizing pyrrolidines and other cyclic amines through a radical-mediated pathway. researchgate.netyoutube.comyoutube.com The reaction involves the intramolecular C-H functionalization of an N-halogenated amine under acidic conditions. youtube.com

The accepted mechanism for the HLF reaction is a multi-step process: nih.gov

N-centered Radical Generation : The reaction is initiated by the homolytic cleavage of the nitrogen-halogen bond of a protonated N-haloamine, typically induced by heat or UV light. This step generates a highly reactive nitrogen-centered radical cation.

Intramolecular Hydrogen Atom Transfer (HAT) : The nitrogen radical abstracts a hydrogen atom from the δ-carbon of the alkyl chain via a 1,5-hydrogen atom transfer (1,5-HAT). This is the key step that determines the regioselectivity of the reaction, favoring the formation of a five-membered ring through a stable six-membered cyclic transition state. This transfer results in the formation of a more stable carbon-centered radical.

Radical Propagation/Termination : The carbon-centered radical then abstracts a halogen atom from another molecule of the N-haloamine, propagating the radical chain and forming a δ-haloamine.

Cyclization : Finally, under the reaction conditions (often with the addition of a base), the δ-haloamine undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces the halide to form the pyrrolidine ring. researchgate.net

Modern variations of the HLF reaction utilize sulfonamides and in situ halogenation to generate the necessary radical precursors under milder conditions. nih.gov

| HLF Reaction Step | Description | Key Intermediate |

| Initiation | Homolytic cleavage of N-X bond by heat or light. youtube.com | Nitrogen-centered radical cation. nih.gov |

| 1,5-HAT | Intramolecular H-atom abstraction from δ-carbon. nih.gov | Carbon-centered radical. |

| Propagation | Halogen atom transfer to the C-radical. | δ-haloamine. |

| Cyclization | Intramolecular SN2 displacement of the halide by the amine. researchgate.net | Pyrrolidine ring. |

Metathesis Reaction Pathways (e.g., Ring-Closing Enyne Metathesis)

Ring-closing enyne metathesis (RCEYM) has emerged as a powerful and atom-economical method for constructing cyclic compounds, including pyrrolidine derivatives. organic-chemistry.orguwindsor.ca This reaction utilizes transition-metal catalysts, most notably ruthenium carbene complexes like the Grubbs catalysts, to reorganize the bonds between an alkene and an alkyne within the same molecule. chim.itresearchgate.net

The catalytic cycle for RCEYM generally proceeds through the following steps:

[2+2] Cycloaddition : The ruthenium carbene catalyst reacts with the alkyne moiety of the enyne substrate in a [2+2] cycloaddition to form a ruthenacyclobutene intermediate. chim.it

Ring Opening : This intermediate undergoes a retro-[2+2] cycloaddition (ring opening) to generate a new metal carbene.

Intramolecular [2+2] Cycloaddition : The newly formed carbene then reacts with the tethered alkene moiety in an intramolecular [2+2] cycloaddition to form a bicyclic ruthenacyclobutane intermediate.

Ring Opening and Catalyst Regeneration : A final retro-[2+2] cycloaddition releases the cyclic 1,3-diene product (the pyrrolidine derivative) and regenerates the active ruthenium catalyst, allowing it to re-enter the catalytic cycle. chim.it

This methodology is particularly valuable as it generates a conjugated diene system within the cyclic product, which can be used for further transformations, such as Diels-Alder reactions. organic-chemistry.orguwindsor.ca The reaction conditions are typically mild, and the catalysts show good functional group tolerance. organic-chemistry.orgresearchgate.net

Reactivity of the Vinylphenyl Moiety

The vinyl group attached to the phenyl ring of 2-(3-Vinylphenyl)pyrrolidine is a key site of reactivity, susceptible to addition reactions that allow for the modification and further functionalization of the molecule.

Electrophilic and Nucleophilic Additions to the Vinyl Group

Electrophilic Addition: The π-bond of the vinyl group is electron-rich, making it nucleophilic and prone to attack by electrophiles. utdallas.edu This is the basis for electrophilic addition reactions. A classic example is the addition of hydrogen halides (H-X). The mechanism involves two main steps:

Protonation and Carbocation Formation : The π-bond of the alkene attacks the electrophile (e.g., the proton from HBr), leading to the formation of a new C-H sigma bond and a carbocation intermediate. libretexts.org According to Markovnikov's rule, the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, resulting in the formation of the more stable carbocation (in this case, a benzylic carbocation, which is stabilized by resonance with the phenyl ring). utdallas.edu

Nucleophilic Attack : The halide ion (Br⁻), acting as a nucleophile, then attacks the electrophilic carbocation, forming the final addition product. libretexts.org

The presence of the phenyl ring can influence the reaction rate. While conjugation with the phenyl ring delocalizes the π-electron density of the double bond, potentially reducing its nucleophilicity, the ability to form a resonance-stabilized benzylic carbocation intermediate is a powerful driving force for the reaction. stackexchange.com

Nucleophilic Addition: Nucleophilic addition to a simple, unactivated alkene like a vinyl group is generally unfavorable because the π-bond is electron-rich and would repel an incoming nucleophile. wikipedia.org Such reactions typically require the alkene to be activated by adjacent electron-withdrawing groups, which polarize the double bond and make the β-carbon electrophilic (as seen in Michael additions). wikipedia.orgpharmaguideline.com The vinylphenyl group in 2-(3-Vinylphenyl)pyrrolidine is not strongly activated towards nucleophilic attack. Therefore, direct nucleophilic addition to the vinyl group is not a characteristic reaction under standard conditions. vedantu.commasterorganicchemistry.com

In-depth Analysis of 2-(3-Vinylphenyl)pyrrolidine Reveals Scant Research on Key Transformations

A comprehensive review of available scientific literature reveals a significant gap in the documented research concerning the specific chemical compound 2-(3-Vinylphenyl)pyrrolidine. Despite its potential as a monomer and a building block in organic synthesis, detailed studies on its polymerization, copolymerization, intramolecular rearrangements, and the kinetics of these transformations are notably absent from publicly accessible databases and scholarly articles.

While extensive research exists for the structurally related and commercially significant compound N-vinylpyrrolidone, this body of work is not directly applicable to the specific isomeric structure of 2-(3-Vinylphenyl)pyrrolidine. The placement of the vinylphenyl group at the 2-position of the pyrrolidine ring, as opposed to the vinyl group on the nitrogen atom, fundamentally alters the electronic and steric properties of the molecule. This structural difference is expected to lead to distinct behaviors in polymerization and other chemical reactions.

Attempts to locate specific data on the following key areas for 2-(3-Vinylphenyl)pyrrolidine have been unsuccessful:

Polymerization and Copolymerization Studies: No published studies were found that detail the homopolymerization of 2-(3-Vinylphenyl)pyrrolidine or its copolymerization with other monomers. Consequently, there is no available data on the types of polymers that could be formed, the optimal reaction conditions (e.g., initiator, solvent, temperature), or the properties of the resulting polymeric materials.

Intramolecular Rearrangements and Transformations: The scientific literature does not appear to contain reports of specific intramolecular rearrangements or transformations involving 2-(3-Vinylphenyl)pyrrolidine. Investigations into potential cyclization reactions involving the vinyl group and the pyrrolidine ring, or other rearrangement pathways, have not been documented.

Kinetic Analysis of Key Reaction Steps: In the absence of studies on the reactions of 2-(3-Vinylphenyl)pyrrolidine, no kinetic data regarding its transformations is available. The rates and mechanisms of its potential polymerization or rearrangement reactions remain uninvestigated.

This lack of specific research highlights a potential area for future investigation in the field of polymer chemistry and organic synthesis. The unique structure of 2-(3-Vinylphenyl)pyrrolidine suggests that it could offer novel properties in resulting polymers or serve as a versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. However, without dedicated experimental and theoretical studies, its chemical behavior remains largely speculative.

Derivatization and Functionalization Strategies of 2 3 Vinylphenyl Pyrrolidine

Modification at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a secondary amine, which serves as a nucleophilic center, making it a primary site for functionalization. Common strategies include N-alkylation and N-acylation, which are fundamental for introducing a wide variety of substituents. rsc.org

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Reductive amination is a highly effective method, where the pyrrolidine reacts with an aldehyde or ketone in the presence of a reducing agent. Alternatively, direct alkylation with alkyl halides can be employed, though this can sometimes lead to overalkylation. acsgcipr.org The choice of reagents allows for the incorporation of diverse functionalities, from simple alkyl chains to more complex moieties.

N-Acylation: The reaction of the pyrrolidine nitrogen with acylating agents, such as acyl chlorides or acid anhydrides, readily forms amides. This transformation is typically high-yielding and introduces a carbonyl group, which can alter the electronic properties of the nitrogen atom and serve as a handle for further modifications.

Below is a table summarizing common reactions at the pyrrolidine nitrogen.

| Reaction Type | Reagent Class | Catalyst/Conditions | Product Class | Significance |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | Tertiary Amine | Introduces alkyl substituents. |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Forms C-N bond with diverse carbonyl compounds. |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Triethylamine) | Amide | Introduces amide functionality, alters electronic properties. |

| N-Arylation | Aryl Halide | Palladium Catalyst (Buchwald-Hartwig) | N-Aryl Pyrrolidine | Forms a C-N bond with an aromatic ring. |

Transformations of the Vinyl Group

The vinyl group is a key functional handle that allows for a multitude of chemical transformations, primarily through addition reactions and transition-metal-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling: The vinyl group can participate in reactions like the Heck reaction, coupling with an aryl or vinyl halide to form a more complex substituted alkene. organic-chemistry.orgwikipedia.org This method is powerful for constructing new carbon-carbon bonds under relatively mild conditions. nih.gov

Oxidation Reactions: The double bond of the vinyl group is susceptible to oxidation.

Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the vinyl group can be converted into an epoxide. This reactive three-membered ring can be opened by various nucleophiles to introduce new functional groups.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can convert the alkene into a vicinal diol, adding two hydroxyl groups across the double bond.

Reduction: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This allows for the saturation of the side chain without affecting the aromatic ring.

The following table details key transformations of the vinyl group.

| Reaction Type | Reagents | Product Functional Group | Key Features |

| Heck Reaction | Aryl Halide, Pd Catalyst, Base | Substituted Alkene | Forms a new C-C bond, extending conjugation. organic-chemistry.org |

| Epoxidation | m-CPBA | Epoxide | Creates a reactive electrophilic site for further functionalization. |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Introduces two hydroxyl groups. |

| Hydrogenation | H₂, Pd/C | Alkane (Ethyl group) | Selectively saturates the double bond. |

| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde | Cleaves the double bond to form an aldehyde. |

Substitution on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution (EAS) to introduce additional substituents. The position of substitution is directed by the existing pyrrolidinyl and vinyl groups. utexas.edu Both the alkyl (pyrrolidinyl) and vinyl substituents are generally ortho-, para-directing and weakly activating groups. youtube.comwikipedia.orgmasterorganicchemistry.com Given their meta-relationship on the ring, the directing effects are combined. The positions ortho to the pyrrolidinyl group (positions 2 and 6) and the positions ortho and para to the vinyl group (positions 2, 4, and 5) are activated. Therefore, substitution is expected to occur primarily at positions 2, 4, and 5, with the precise outcome depending on steric hindrance and the specific reaction conditions.

Friedel-Crafts Reactions:

Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, an acyl group can be introduced onto the ring, forming a ketone. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction generally proceeds without polysubstitution because the resulting ketone is deactivating. masterorganicchemistry.com

Alkylation: Reaction with an alkyl halide and a Lewis acid adds an alkyl group to the ring. This reaction is sometimes less controlled than acylation and can be prone to rearrangements and polysubstitution.

Nitration and Halogenation: These classic EAS reactions can introduce nitro (-NO₂) or halogen (-Cl, -Br, -I) groups onto the phenyl ring using standard reagents (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination).

This table outlines potential electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Electrophile | Expected Major Product(s) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RC=O⁺ | Acyl group at position 4 or 5. |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro group at position 4 or 5. |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromine at position 4 or 5. |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Sulfonic acid group at position 4 or 5. |

Introduction of Additional Chiral Centers

The parent molecule possesses a single stereocenter at the C2 position of the pyrrolidine ring. This existing chirality can be used to direct the stereochemistry of new chiral centers, a process known as diastereoselective synthesis. rsc.org

Diastereoselective Reactions of the Vinyl Group: Asymmetric modifications of the vinyl group can create one or two new stereocenters.

Asymmetric Dihydroxylation: Using Sharpless asymmetric dihydroxylation conditions (e.g., AD-mix-α or AD-mix-β), the vinyl group can be converted into a chiral diol with high diastereoselectivity.

Asymmetric Epoxidation: Chiral epoxidation methods can transform the vinyl group into an enantiomerically enriched epoxide. The stereochemistry of the product is influenced by the existing chiral center.

Functionalization of the Pyrrolidine Ring: The existing stereocenter can direct the introduction of new substituents on the pyrrolidine ring itself, for instance, at the C5 position. nih.govnih.gov Such reactions often proceed through diastereoselective enolate alkylation or other stereocontrolled pathways. acs.org The pyrrolidine scaffold itself can act as a chiral auxiliary to control stereochemistry in subsequent transformations. wikipedia.orgsigmaaldrich.com

The table below summarizes strategies for introducing new chiral centers.

| Strategy | Reaction | Reagents | Outcome |

| Substrate Control | Asymmetric Dihydroxylation | AD-mix-α / AD-mix-β | Creates two new stereocenters on the side chain with predictable relative stereochemistry. |

| Substrate Control | Asymmetric Epoxidation | Jacobsen's catalyst | Creates two new stereocenters in the form of a chiral epoxide. |

| Auxiliary Control | Alkylation of N-Acylpyrrolidine | 1. LDA; 2. R-X | Introduction of a new stereocenter at C5, directed by the existing C2 stereocenter. nih.gov |

| Chiral Catalyst | Catalytic Asymmetric Hydrogenation | Chiral Rh or Ru catalyst | Reduction of the vinyl group can potentially create a new stereocenter at the benzylic position. |

Development of Complex Polycyclic Structures

The strategic placement of functional groups in 2-(3-Vinylphenyl)pyrrolidine allows for intramolecular cyclization reactions, leading to the synthesis of complex, fused, or bridged polycyclic systems. nih.govresearchgate.net

Intramolecular Heck Reaction: This is a powerful method for forming cyclic structures. wikipedia.org For example, if the pyrrolidine nitrogen is first acylated with a bromo- or iodo-substituted benzoyl chloride, a subsequent intramolecular Heck reaction between the aryl halide and the vinyl group can forge a new ring, leading to complex heterocyclic frameworks. chim.itlibretexts.orgprinceton.edu

Pictet-Spengler-Type Reactions: While a classic Pictet-Spengler reaction involves a β-arylethylamine, analogous intramolecular cyclizations can be designed. wikipedia.org For instance, conversion of the vinyl group to an aminoethyl group, followed by condensation with an aldehyde, could facilitate an intramolecular electrophilic attack of the phenyl ring to form a tetrahydroisoquinoline fused system. organicreactions.orgmdpi.com

Intramolecular Friedel-Crafts Reaction: Introduction of a suitable acyl group with a tether, for example on the pyrrolidine nitrogen, can enable an intramolecular Friedel-Crafts reaction. researchgate.net Acid-catalyzed cyclization onto the vinylphenyl ring would result in the formation of a new carbocyclic ring fused to the parent structure. beilstein-journals.org

These strategies are outlined in the table below.

| Cyclization Strategy | Required Pre-functionalization | Key Reaction | Resulting Structure |

| Intramolecular Heck Reaction | N-acylation with a halogenated aryl group. | Pd-catalyzed C-C bond formation. | Fused polycyclic lactam. chim.it |

| Pictet-Spengler Analogue | Transformation of the vinyl group (e.g., to an aminoethyl group). | Acid-catalyzed iminium ion cyclization. | Fused tetrahydroisoquinoline-like systems. depaul.edu |

| Intramolecular Friedel-Crafts | N-acylation with a group like 3-chloropropionyl chloride. | Lewis acid-catalyzed cyclization. | Fused ring system containing a ketone. |

| Aza-Wacker Cyclization | None (direct cyclization of N-H onto the vinyl group). | Pd(II)-catalyzed oxidative amination. | Fused bicyclic amine. nih.gov |

Advanced Applications and Research Directions

Catalytic Applications

The dual functionality of 2-(3-Vinylphenyl)pyrrolidine, possessing both a catalytically active pyrrolidine (B122466) moiety and a polymerizable vinyl group, makes it a valuable building block in various catalytic systems.

Development of 2-(3-Vinylphenyl)pyrrolidine-Based Organocatalysts

Chiral pyrrolidines have been extensively utilized as organocatalysts, effectively promoting a range of asymmetric transformations. nih.govnih.gov The development of organocatalysis has provided an environmentally friendly alternative to metal-based catalysts. nih.gov The pyrrolidine scaffold is central to aminocatalysis, where it can activate substrates through the formation of enamines or iminium ions. nih.gov

The synthesis of novel pyrrolidine-based organocatalysts often involves the modification of the pyrrolidine ring to introduce sterically demanding or functional groups that can enhance stereoselectivity. nih.gov For instance, bulky substituents at the C2 position can create a more defined chiral environment around the active site. nih.gov The vinylphenyl group in 2-(3-Vinylphenyl)pyrrolidine can be further functionalized to tune the catalyst's steric and electronic properties.

These catalysts have proven effective in key carbon-carbon bond-forming reactions, including:

Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. Pyrrolidine-based organocatalysts have been successfully employed in the asymmetric Michael addition of aldehydes and ketones to nitroolefins, yielding valuable chiral building blocks. nih.govnih.gov

Aldol (B89426) Reactions: The asymmetric aldol reaction, which creates a new stereocenter while forming a carbon-carbon bond, can be efficiently catalyzed by chiral pyrrolidines. nih.gov These catalysts facilitate the reaction between a ketone and an aldehyde, leading to the formation of β-hydroxy ketones with high enantioselectivity.

The general mechanism for these transformations involves the formation of a nucleophilic enamine from the ketone and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the electrophile (e.g., a nitroolefin or an aldehyde) in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

Integration into Heterogeneous Catalysis Systems (e.g., Metal-Organic Frameworks, Covalent-Organic Frameworks)

A significant advancement in catalysis is the immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. uva.es The vinyl group of 2-(3-Vinylphenyl)pyrrolidine provides a convenient handle for its incorporation into various solid supports.

One promising strategy involves the copolymerization of vinyl-functionalized pyrrolidine monomers with other monomers to create polymer-supported catalysts. researchgate.net These porous organic polymers (POPs) offer high surface areas and tunable pore sizes, providing an "enzyme-like" environment that can enhance catalytic activity and selectivity. uva.es The pyrrolidine moieties within the polymer network act as the catalytic sites.

Such heterogeneous catalysts have demonstrated their utility in various reactions, including the formation of nitrones and Knoevenagel or aldol condensations, often under sustainable and green solvent conditions. uva.es The robust nature of these polymer-supported catalysts allows for their use in continuous flow reactors and facilitates their recovery and reuse over multiple cycles without significant loss of activity. uva.es

| Catalyst Type | Support Material | Potential Reaction | Advantages |

| Immobilized Organocatalyst | Porous Organic Polymer | Michael Addition, Aldol Reaction | Recyclability, Stability, Use in Flow Chemistry |

| Polymer-grafted Catalyst | Polystyrene Resin | Asymmetric Synthesis | Ease of Separation, Reduced Leaching |

Ligand Design for Metal-Catalyzed Reactions

The pyrrolidine scaffold is a key component in the design of chiral ligands for asymmetric metal-catalyzed reactions. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the substituents on the ring can create a chiral pocket that directs the stereochemical outcome of the reaction.

The 2-(3-Vinylphenyl)pyrrolidine moiety can be incorporated into more complex ligand structures. For instance, it can be functionalized to introduce phosphine (B1218219) groups, creating bidentate P,N-ligands. These ligands have been successfully used in a variety of transition metal-catalyzed reactions, including:

Asymmetric Hydrogenation: Rhodium and Iridium complexes with chiral P,N-ligands are highly effective for the asymmetric hydrogenation of olefins, producing chiral alkanes with high enantioselectivity. nih.govnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. harvard.edunih.gov Chiral ligands based on the pyrrolidine scaffold can be used to render these reactions enantioselective. The vinyl group of 2-(3-Vinylphenyl)pyrrolidine itself could potentially participate in Heck-type reactions. nih.govquora.com

The design of these ligands often focuses on creating a rigid and well-defined chiral environment around the metal center. This can be achieved by introducing bulky groups on the ligand backbone or by creating a bicyclic structure.

Design Principles for Bioactive Molecules

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govresearchgate.net Its three-dimensional structure and the presence of stereocenters allow for precise control over the spatial arrangement of functional groups, which is crucial for selective binding to biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, medicinal chemists can identify the key structural features required for potency and selectivity.

For the 2-phenylpyrrolidine (B85683) scaffold, SAR studies have revealed several important trends:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can have a significant impact on biological activity. For example, in a series of pyrrolidine derivatives designed as α-amylase and α-glucosidase inhibitors, a methoxy (B1213986) group at the para-position of the phenyl ring was found to be optimal for inhibitory activity. nih.govnih.gov

Stereochemistry of the Pyrrolidine Ring: The relative and absolute stereochemistry of the substituents on the pyrrolidine ring is often critical for biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities due to their distinct binding modes with the target protein. nih.gov

Functionalization of the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a common site for modification. Acylation or alkylation of the nitrogen can alter the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The vinyl group in 2-(3-Vinylphenyl)pyrrolidine offers a unique point for diversification in SAR studies. It can be transformed into a variety of other functional groups, allowing for the exploration of a wider chemical space.

| Compound Class | Target | Key SAR Findings |

| Pyrrolidine Amides | α-Amylase/α-Glucosidase | Electron-donating groups on the phenyl ring enhance activity. nih.govnih.gov |

| 2-Arylpyrrolidines | Various Enzymes | Stereochemistry and substitution pattern are critical for potency. nih.gov |

Exploration of Molecular Targets and Binding Interactions (Conceptual Framework)

The rational design of bioactive molecules based on the 2-(3-Vinylphenyl)pyrrolidine scaffold involves identifying potential biological targets and understanding the molecular interactions that govern binding. mdpi.comnih.gov Computational methods, such as molecular docking, play a crucial role in this process. mdpi.comnanobioletters.comnih.gov

Conceptual Steps in Target-Based Design:

Target Identification: Based on the structural similarity of the 2-phenylpyrrolidine scaffold to known pharmacophores, potential biological targets can be identified. These may include enzymes (e.g., kinases, proteases) or receptors (e.g., G-protein coupled receptors).

Molecular Docking: The 2-(3-Vinylphenyl)pyrrolidine scaffold can be docked into the binding site of a target protein to predict its binding mode and affinity. mdpi.comnanobioletters.com This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein.

Scaffold Elaboration: Based on the docking results, the scaffold can be elaborated by adding functional groups that are predicted to enhance binding affinity and selectivity. The vinyl group provides a versatile platform for such modifications.

Synthesis and Biological Evaluation: The designed compounds are then synthesized and tested for their biological activity against the target protein. The results of these assays are then used to refine the computational model in an iterative process.

The 2-phenylpyrrolidine core can mimic the structure of natural amino acids like proline, suggesting its potential to interact with enzymes that recognize these substrates. The aromatic ring can engage in π-stacking interactions with aromatic residues in the binding pocket, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor or donor. The vinyl group can be used to introduce probes for studying biological systems or to attach the molecule to a larger carrier for targeted delivery. mdpi.com

Advanced Materials Science Applications

The unique bifunctional nature of 2-(3-Vinylphenyl)pyrrolidine, possessing both a polymerizable vinyl group and a versatile pyrrolidine ring, positions it as a promising building block in advanced materials science. This section explores its potential in polymer chemistry for the development of novel monomers and in the creation of functional materials leveraging the distinct properties of the pyrrolidine scaffold.

Polymer Chemistry and Monomer Development

The vinylphenyl moiety of 2-(3-Vinylphenyl)pyrrolidine serves as a reactive handle for polymerization, allowing its incorporation into various polymer backbones. While direct polymerization studies of this specific monomer are not extensively documented, the behavior of analogous vinylphenyl compounds provides a strong basis for predicting its utility in creating functional polymers.

Vinyl polymers, derived from monomers like styrene (B11656) (vinylbenzene), are a cornerstone of the plastics industry. The polymerization of the vinyl group in 2-(3-Vinylphenyl)pyrrolidine can be initiated through various methods, including free radical, anionic, and cationic polymerization, to produce polystyrene-like chains with pendant pyrrolidine groups. The choice of polymerization technique can influence the polymer's properties, such as molecular weight and tacticity. For instance, anionic polymerization of styrene derivatives is known to produce well-defined polymers with narrow molecular weight distributions. acs.org

The pyrrolidine ring, being a chiral and functionalizable N-heterocycle, imparts unique characteristics to the resulting polymer. The presence of this functional group along the polymer chain can introduce sites for post-polymerization modification, allowing for the attachment of other molecules or the tuning of the polymer's physical and chemical properties. For example, polymers containing sulfonamide functionalities have been synthesized from 4-vinylaniline, a related vinylphenyl monomer, demonstrating the potential for creating a diverse range of functional polymers from vinylphenyl building blocks. d-nb.info

The development of monomers containing protected functional groups is a key strategy in polymer synthesis. researchgate.net In the case of 2-(3-Vinylphenyl)pyrrolidine, the secondary amine of the pyrrolidine ring could potentially interfere with certain polymerization catalysts. Therefore, protection of the amine group prior to polymerization, followed by deprotection, would be a viable route to synthesizing well-defined polymers with free pyrrolidine units.

Below is a table summarizing the polymerization of related vinylphenyl monomers, which can serve as a model for the potential polymerization of 2-(3-Vinylphenyl)pyrrolidine.

| Monomer | Polymerization Method | Resulting Polymer | Potential Applications |

| 4-Vinylphenyl methyl sulfide | Anionic Polymerization | Poly(4-vinylphenyl methyl sulfide) | Reactive functional polymers |

| 4-Vinylphenyl tert-butyldimethylsilyl ether | Anionic Living Polymerization | Poly(4-vinylphenol) (after deprotection) | Photoresists, functional polymer materials |

| N-(4-vinylphenyl)sulfonamides | Free Radical Polymerization | Poly(N-(4-vinylphenyl)sulfonamide)s | Polymers with tunable electron densities |

| p-vinylphenyl glycidyl (B131873) ether | Cationic Polymerization | Epoxy-functionalized polystyrene | Functional resins and composites |

This table is generated based on data from analogous vinylphenyl compounds to illustrate the potential of 2-(3-Vinylphenyl)pyrrolidine in polymer chemistry.

Functional Materials with Pyrrolidine Scaffolds

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in many natural products and biologically active molecules. nih.govwikipedia.org Its incorporation into materials can impart a range of functionalities, including chirality, catalytic activity, and specific binding capabilities.

Chiral hybrid materials have been synthesized using pyrrolidine building units integrated into a siliceous framework. These materials have demonstrated catalytic activity in asymmetric synthesis, highlighting the potential of the chiral pyrrolidine moiety to induce stereoselectivity. nih.gov Given that 2-(3-Vinylphenyl)pyrrolidine can be synthesized as a single enantiomer, polymers or materials derived from it could find applications in chiral separations, asymmetric catalysis, and as chiral stationary phases in chromatography.

The pyrrolidine ring can also be functionalized to create materials with tailored properties. For example, the nitrogen atom can act as a coordination site for metal ions, leading to the development of metal-organic frameworks (MOFs) or polymer-supported catalysts. The synthesis of pyrrolidine-containing sphingomimetics, which are designed to mimic natural sphingolipids, showcases the ability to create complex molecular architectures based on the pyrrolidine core for biological applications. rsc.org

Furthermore, the combination of the pyrrolidine and tetrahydroquinoline fragments in "pseudo-natural products" has been explored to generate chemical diversity and novel biological activities. nih.gov This approach of combining different molecular scaffolds can be extended to materials science, where the pyrrolidine unit of 2-(3-Vinylphenyl)pyrrolidine could be combined with other functional monomers to create copolymers with unique properties.

The following table provides examples of functional materials that incorporate pyrrolidine scaffolds, illustrating the potential applications for materials derived from 2-(3-Vinylphenyl)pyrrolidine.

| Material Type | Pyrrolidine Derivative | Functionality | Potential Application |

| Chiral Hybrid Material | Bis-silylated pyrrolidine | Asymmetric organocatalysis | Enantioselective synthesis |

| Pseudo-Natural Products | Pyrrolidine-tetrahydroquinoline hybrids | Biological activity | Drug discovery, chemical biology |

| Sphingomimetics | Pyrrolidine-based sphingoid mimetics | Apoptosis induction | Biomedical research |

| CXCR4 Antagonists | Substituted pyrrolidines | Anti-tumor metastasis | Cancer therapy |

This table is based on research on various pyrrolidine-containing functional materials and is intended to suggest potential avenues for the application of 2-(3-Vinylphenyl)pyrrolidine.

Probes for Chemical Biology

Chemical probes are small molecules designed to study and manipulate biological systems. The development of probes for in vivo imaging and for understanding the function of proteins and other biomolecules is a crucial area of chemical biology. The structure of 2-(3-Vinylphenyl)pyrrolidine offers several features that could be exploited in the design of novel chemical probes.

The pyrrolidine ring is a common scaffold in many biologically active compounds and can serve as a recognition element for specific protein targets. nih.gov By modifying the substituents on the pyrrolidine or the phenyl ring, it may be possible to develop selective ligands for various receptors or enzymes. For instance, pyrrolidine-based compounds have been designed as potent antagonists for the CXCR4 receptor, which is implicated in cancer metastasis. nih.gov

The vinyl group on the phenyl ring provides a convenient point of attachment for reporter groups, such as fluorophores or affinity tags (e.g., biotin). This would allow for the synthesis of fluorescent probes for biological imaging or affinity probes for target identification and validation. The design of fluorescent probes often involves the integration of a recognition element with a signaling unit, and the modular nature of 2-(3-Vinylphenyl)pyrrolidine makes it an attractive starting point for such designs. rsc.org

Furthermore, the vinyl group can participate in "click" chemistry reactions, such as the thiol-ene reaction, which would enable the efficient and specific conjugation of the molecule to biomolecules or surfaces. This is a powerful strategy for creating bioconjugates and for the immobilization of probes on solid supports for use in high-throughput screening assays.

The table below outlines potential strategies for developing 2-(3-Vinylphenyl)pyrrolidine into chemical probes for biological applications.

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe | Attachment of a fluorophore to the pyrrolidine or phenyl ring via the vinyl group. | In vivo imaging of biological processes. |

| Affinity Probe | Incorporation of a biotin (B1667282) tag via the vinyl group. | Identification of protein binding partners. |

| Targeted Ligand | Modification of the pyrrolidine scaffold to bind a specific biological target. | Probing the function of receptors and enzymes. |

| Photoaffinity Probe | Introduction of a photoreactive group to enable covalent cross-linking to target proteins. | Mapping protein-ligand interactions. |

This table presents hypothetical probe designs based on the structure of 2-(3-Vinylphenyl)pyrrolidine and general principles of chemical probe development.

Theoretical and Computational Investigations

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between accuracy and computational cost. DFT calculations can model the electronic structure of 2-(3-Vinylphenyl)pyrrolidine to predict its properties and reactivity. nih.govnih.gov Such studies typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to perform geometry optimization and subsequent analysis. nih.gov

Electronic structure analysis elucidates the distribution of electrons within the molecule, which is key to understanding its stability and chemical behavior. Key parameters derived from these calculations provide a quantitative look at the molecule's electronic character.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For 2-(3-Vinylphenyl)pyrrolidine, the HOMO would likely be localized on the electron-rich regions, such as the vinylphenyl group or the nitrogen atom of the pyrrolidine (B122466) ring, indicating its propensity to act as an electron donor. The LUMO would represent the most favorable region for accepting electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For 2-(3-Vinylphenyl)pyrrolidine, this would likely show negative potential (red/yellow) around the nitrogen atom and the π-system of the vinyl and phenyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

| Parameter | Conceptual Value | Significance |

|---|---|---|

| EHOMO | ~ -6.0 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment (µ) | ~ 1.5 - 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

DFT is a powerful tool for mapping out potential reaction pathways. nih.govnih.gov For 2-(3-Vinylphenyl)pyrrolidine, this could involve studying reactions such as N-alkylation on the pyrrolidine ring or addition reactions at the vinyl group. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. nih.gov This analysis would identify the most energetically favorable reaction mechanism and determine the activation energy, which governs the reaction rate. Such computational studies can show that kinetic selectivity is often more significant than thermodynamic selectivity in forming the main products. nih.govnih.gov

The non-planar, saturated pyrrolidine ring introduces significant conformational flexibility. researchgate.netunipa.it The ring can adopt various "puckered" conformations, typically described as envelope or twist forms. frontiersin.orgnih.gov The substituents on the ring heavily influence which conformation is most stable. nih.gov

For 2-(3-Vinylphenyl)pyrrolidine, a conformational analysis would involve:

Potential Energy Surface Scan: Systematically rotating the key dihedral angles (e.g., the bond connecting the phenyl ring to the pyrrolidine and the C-N bonds within the ring) to identify all possible low-energy conformers.

Geometry Optimization: Optimizing the identified conformers to find the true energy minima.

Boltzmann Population Analysis: Calculating the relative energies of the stable conformers to determine their population distribution at a given temperature.

The stereochemistry at the C2 position of the pyrrolidine ring is crucial. The presence of this chiral center means the molecule can exist as (R) and (S) enantiomers. Computational studies can determine the most stable conformation for each enantiomer and analyze how the spatial orientation of the vinylphenyl group differs between them. This has significant implications for how the molecule interacts with other chiral molecules. researchgate.net Quantum mechanical calculations can determine that a Cγ-endo pucker is often more stable than a Cγ-exo state in substituted pyrrolidines. frontiersin.org

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations model its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic properties and interactions.

An MD simulation of 2-(3-Vinylphenyl)pyrrolidine, either in a solvent or interacting with other molecules, would provide several key insights:

Solvation Effects: Simulating the molecule in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute. This helps in understanding solubility and the role of the solvent in mediating intermolecular interactions.

Conformational Dynamics: MD simulations can show how the molecule transitions between different stable conformations identified by quantum mechanical calculations, providing a dynamic view of its flexibility.

Intermolecular Interactions: In a simulation with multiple molecules, MD can be used to calculate properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance. This is crucial for understanding how molecules of 2-(3-Vinylphenyl)pyrrolidine might aggregate or interact with a surface or a biological target. The simulations could reveal the formation of hydrogen bonds or π-π stacking interactions involving the vinylphenyl group. nih.gov

| Parameter | Property Investigated | Conceptual Insights for 2-(3-Vinylphenyl)pyrrolidine |

|---|---|---|

| Radius of Gyration (Rg) | Molecular compactness and folding | Fluctuations in Rg over time would indicate the molecule's flexibility and conformational changes. |

| Radial Distribution Function (g(r)) | Solvent structure and intermolecular packing | Peaks in the g(r) for water around the pyrrolidine nitrogen would indicate strong solvation via hydrogen bonding. |

| Root Mean Square Deviation (RMSD) | Structural stability over time | A low and stable RMSD would suggest the molecule maintains a stable average conformation during the simulation. |

Cheminformatics and QSAR Modeling (Conceptual, excluding specific biological outcomes)

Cheminformatics applies computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) is a technique used to correlate the chemical structure of compounds with a specific endpoint. nih.govmdpi.com While QSAR is often used for biological activity, the methodology is broadly applicable to predicting physicochemical properties.

For a series of compounds related to 2-(3-Vinylphenyl)pyrrolidine, a QSAR model could be developed conceptually to predict properties like solubility, lipophilicity (logP), or chromatographic retention time. The process would involve:

Dataset Curation: Assembling a set of pyrrolidine derivatives with known experimental data for a specific property.

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, electronic, and topological features (e.g., molecular weight, surface area, charge distributions).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that links the descriptors to the observed property. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A successful QSAR model would allow for the rapid virtual screening of new, unsynthesized derivatives of 2-(3-Vinylphenyl)pyrrolidine to predict their properties, thereby guiding experimental efforts. nih.govnih.gov

Prediction of Reactivity and Selectivity